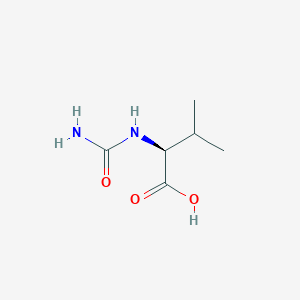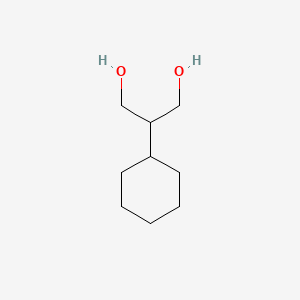
4-Methoxytryptamine hydrochloride
Übersicht
Beschreibung
4-Methoxytryptamine hydrochloride is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin It is known for its role as a serotonin receptor agonist, interacting with various serotonin receptors in the body
Wirkmechanismus
Target of Action
4-Methoxytryptamine, also known as 5-MT, is a tryptamine derivative closely related to the neurotransmitters serotonin and melatonin . It acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .
Mode of Action
The compound interacts with its targets, the serotonin receptors, by binding to them and acting as an agonist . This means it activates these receptors, triggering a series of events inside the cell that leads to the cell’s response.
Biochemical Pathways
The effects of 4-Methoxytryptamine are mediated primarily by the 5-HT2A receptor . By coupling to Gαi, Gαq/11, or Gαs, the 5-HT receptors are able to exert their influence on several biochemical pathways that are much further downstream . Serotonin is synthesized via a two-step metabolic pathway: tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH), which is a rate-limiting step .
Pharmacokinetics
It is known that tryptamines can be absorbed orally and are subject to first-pass metabolism, which can affect their bioavailability .
Result of Action
As a serotonin receptor agonist, it is likely to have effects similar to those of other serotonergic drugs, which can include altered sensory perception, mood, and thought .
Action Environment
The action, efficacy, and stability of 4-Methoxytryptamine can be influenced by various environmental factors. For example, the presence of other substances, the user’s physiological state, and genetic factors can all affect how the drug is metabolized and how it interacts with its targets . .
Biochemische Analyse
Biochemical Properties
4-Methoxytryptamine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of serotonin receptors. It interacts with several enzymes and proteins, including the serotonin transporter (SERT) and various serotonin receptors such as 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 . These interactions are crucial for its function as a neurotransmitter and its potential therapeutic effects.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a full agonist at multiple serotonin receptors, which can lead to changes in intracellular signaling cascades . This compound can affect the release of other neurotransmitters, such as dopamine and glutamate, thereby modulating neuronal activity and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to serotonin receptors and the serotonin transporter. By acting as an agonist at these receptors, it can activate or inhibit downstream signaling pathways, leading to changes in gene expression and cellular function . Additionally, it can inhibit the reuptake of serotonin by binding to the serotonin transporter, thereby increasing the availability of serotonin in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that tryptamine derivatives can have lasting effects on neurotransmitter levels and receptor activity, which may persist for several hours after administration . The temporal dynamics of these effects are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can produce mild changes in neurotransmitter levels and receptor activity, while higher doses may lead to more pronounced effects, including potential toxicity . Studies have shown that tryptamine derivatives can have a range of effects, from therapeutic to adverse, depending on the dosage and duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the serotonin and melatonin biosynthesis pathways. It is metabolized by enzymes such as tryptophan hydroxylase and aromatic L-amino acid decarboxylase, which convert it into active metabolites . These metabolic processes are essential for its function as a neurotransmitter and its potential therapeutic effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on neuronal activity . The compound’s distribution is influenced by its affinity for different serotonin receptors and transporters, which determine its localization and accumulation in specific tissues .
Subcellular Localization
This compound is localized in various subcellular compartments, including the synaptic vesicles and the cytoplasm. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors play a crucial role in the compound’s ability to modulate neurotransmitter release and receptor activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxytryptamine hydrochloride typically involves the methylation of tryptamine. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxytryptamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tryptamines.
Wissenschaftliche Forschungsanwendungen
4-Methoxytryptamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other tryptamine derivatives.
Biology: Studied for its role in serotonin receptor interactions and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating mood disorders and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and research chemicals.
Vergleich Mit ähnlichen Verbindungen
4-Methoxytryptamine hydrochloride is unique due to its specific methoxy substitution, which influences its potency and receptor affinity. Similar compounds include:
5-Methoxytryptamine: Another tryptamine derivative with similar receptor interactions but different pharmacokinetics.
N,N-Dimethyltryptamine (DMT): Known for its psychoactive properties and rapid onset of action.
Psilocybin: A naturally occurring compound with hallucinogenic effects, structurally related to tryptamines.
Eigenschaften
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9;/h2-4,7,13H,5-6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEWSUFLHSFXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949426 | |
| Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26579-75-9, 74217-56-4 | |
| Record name | 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


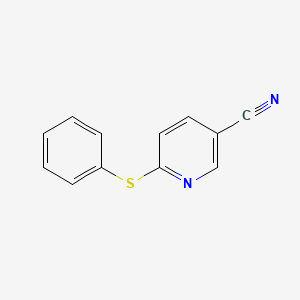
![2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid](/img/structure/B3050441.png)
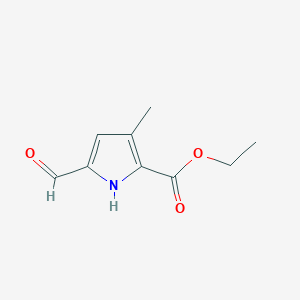

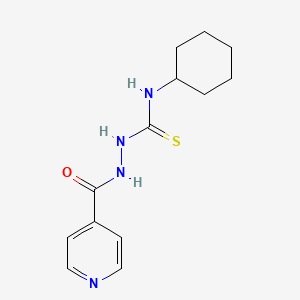
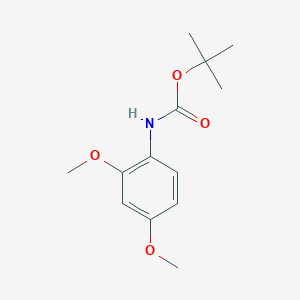

![1,1-dimethyl-2-[4-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]hydrazine](/img/structure/B3050449.png)
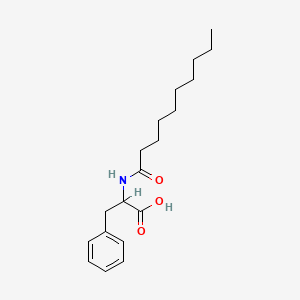
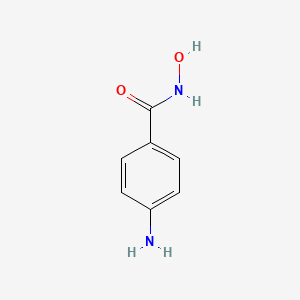
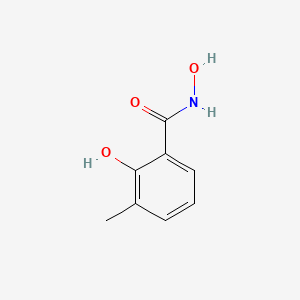
![2-[2,6-Dichloro-4-(trifluoromethyl)phenyl]sulfonylguanidine](/img/structure/B3050454.png)
